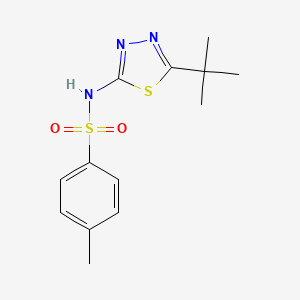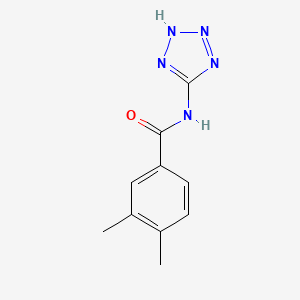
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzamide group substituted with two methyl groups at the 3 and 4 positions and a tetrazole ring attached to the nitrogen atom of the benzamide group. Tetrazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction between an organic nitrile and sodium azide. This reaction is often catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. The reaction is carried out under neutral conditions and microwave heating to accelerate the formation of the tetrazole ring .
Industrial Production Methods:
Industrial production of tetrazole derivatives, including this compound, often relies on the in situ generation of hydrazoic acid through the activation of azides by expensive and toxic metals or strong Lewis acids. This method, although efficient, requires careful handling due to the highly toxic and explosive nature of hydrazoic acid .
Analyse Des Réactions Chimiques
Types of Reactions:
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation even with strong oxidizing agents due to its low HOMO energy.
Reduction: Reduction reactions can be performed on the benzamide group, leading to the formation of corresponding amines.
Substitution: The tetrazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the electron-rich nature of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Typically, no significant products due to the stability of the tetrazole ring.
Reduction: Formation of amines from the benzamide group.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide is used as a precursor for the synthesis of other nitrogen-containing heterocycles.
Biology and Medicine:
Tetrazole derivatives, including this compound, have shown promise in medicinal chemistry due to their ability to mimic carboxylic acids and enhance the pharmacokinetic profiles of drugs. They are investigated for their potential as antiviral, antibacterial, and antifungal agents .
Industry:
In the industrial sector, tetrazole derivatives are used as stabilizers in photography and photoimaging, as well as in the production of high-energy materials such as propellants and explosives .
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This interaction can inhibit or modulate the activity of these enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene
- 1,3-bis(2-methyltetrazol-5-yl)triaz-1-ene
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Uniqueness:
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide group and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
3,4-dimethyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-3-4-8(5-7(6)2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNUIZCIQDASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one](/img/structure/B5744845.png)
![1-methoxy-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5744853.png)
![methyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5744861.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)
![Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B5744878.png)

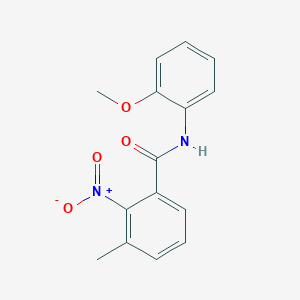
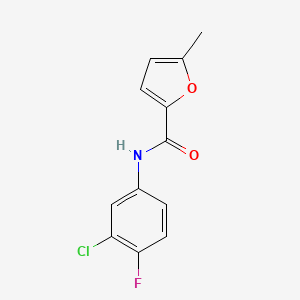
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5744914.png)
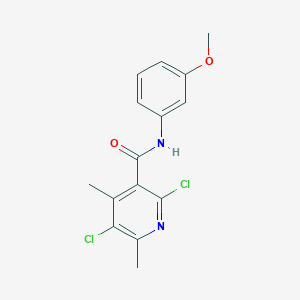
![N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5744928.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5744938.png)
